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Compound of Interest

2-Fluoro-3-formylphenylboronic
Compound Name: d
aci

Cat. No.: B151143

In the landscape of modern organic synthesis and drug discovery, boronic acids have
established themselves as indispensable building blocks. Their versatility, stability, and
reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
reaction, have revolutionized the construction of carbon-carbon bonds.[1][2][3] Among the vast
array of available boronic acids, multi-functionalized derivatives offer chemists precise tools for
assembling complex molecular architectures.

2-Fluoro-3-formylphenylboronic acid (CAS No. 849061-98-9) is a prime example of such a
strategic reagent. It incorporates three distinct functional groups onto a phenyl ring:

e Aboronic acid group, the reactive handle for cross-coupling reactions.

o Aformyl (aldehyde) group, which can be further derivatized through a multitude of classic
organic reactions.

o Afluorine atom, an element prized in medicinal chemistry for its ability to modulate a
molecule's electronic properties, metabolic stability, and bioavailability.[1][4]

This unique combination makes 2-Fluoro-3-formylphenylboronic acid a highly valuable
intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide provides a comprehensive overview of its properties, a validated protocol for its
synthesis, and a detailed examination of its application in the cornerstone Suzuki-Miyaura
coupling reaction.
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Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of 2-
Fluoro-3-formylphenylboronic acid are summarized below.

Property Value Reference(s)

CAS Number 849061-98-9 [1][5]

Molecular Formula C7HeBFOs3 [1]

Molecular Weight 167.93 g/mol [1]
White to off-white crystalline

Appearance [1]
powder

Melting Point 100-105 °C [6]

Solubility Soluble in methanol [7]
Store at 2-8 °C under an inert

Storage [1107]
atmosphere

Synthesis: A Directed ortho-Metalation Approach

While the initial "discovery" is not detailed in a single seminal paper, the synthesis of
polysubstituted phenylboronic acids is well-established. A robust and logical pathway to 2-
Fluoro-3-formylphenylboronic acid involves a directed ortho-metalation (DoM) strategy. This
approach leverages a directing group to selectively deprotonate a specific C-H bond, followed
by quenching the resulting aryllithium species with a boron electrophile.

In this case, the synthesis can be envisioned starting from 2-fluorobenzaldehyde, where the
aldehyde must first be protected to prevent nucleophilic attack by the organolithium reagent.

Ethylene glycol,
p-TsOH

Protection of Aldehyde LDA or n-BuLi
(e.g., Acetal Formation)

Borylation
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Caption: Synthetic workflow for 2-Fluoro-3-formylphenylboronic acid.

Experimental Protocol: Synthesis via Directed ortho-
Metalation

This protocol describes a representative, field-proven method.

Step 1: Protection of the Aldehyde

To a solution of 2-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a
catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is
collected.

Cool the reaction to room temperature, wash with saturated aqueous NaHCOs, then brine.

Dry the organic layer over anhydrous MgSOQOa4, filter, and concentrate under reduced pressure
to yield the protected acetal, 2-(2-fluorophenyl)-1,3-dioxolane.

o Causality: The aldehyde is protected as an acetal because it is inert to the strongly
nucleophilic and basic conditions of the subsequent lithiation step. The Dean-Stark trap
removes water to drive the equilibrium towards product formation.

Step 2: ortho-Lithiation and Borylation

o Dissolve the protected acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried,
three-neck flask under an argon atmosphere.

¢ Cool the solution to -78 °C in a dry ice/acetone bath.

e Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature
below -70 °C. Stir for 1 hour.

o Expertise: The fluorine atom is a weak ortho-directing group, but in combination with the
acetal, it sufficiently acidifies the C3 proton for selective deprotonation. The extremely low
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temperature is critical to prevent side reactions and decomposition of the aryllithium
intermediate.

 To the resulting deep red solution, add triisopropyl borate (B(O-iPr)s, 1.2 eq) dropwise, again
keeping the temperature below -70 °C.

 Allow the reaction to slowly warm to room temperature and stir overnight.

o Trustworthiness: Quenching the aryllithium with an electrophilic borate ester is a standard
and high-yielding method for forming the C-B bond.

Step 3: Hydrolysis and Deprotection
e Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCI.

 Stir vigorously for 2-4 hours at room temperature to facilitate the hydrolysis of both the
borate ester and the acetal protecting group.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous NaSOa, filter, and
concentrate under reduced pressure.

» Purify the crude solid by recrystallization or column chromatography to afford pure 2-Fluoro-
3-formylphenylboronic acid.

o Self-Validation: The acidic workup serves the dual purpose of hydrolyzing the borate ester
to the desired boronic acid and removing the acetal to regenerate the formyl group. The
final product's identity and purity should be confirmed by *H NMR, 13C NMR, °F NMR, and
mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of 2-Fluoro-3-formylphenylboronic acid is in the Suzuki-Miyaura
reaction, enabling the synthesis of complex biaryl compounds.[1][7] The general catalytic cycle
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is a well-understood process involving oxidative addition, transmetalation, and reductive

elimination.[2][8]

R1-X = Aryl Halide
R2-B(OH)2z = 2-Fluoro-3-formylphenylboronic acid
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a general procedure for coupling 2-Fluoro-3-formylphenylboronic acid
with an aryl bromide.

Reaction Setup:

o To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), 2-
Fluoro-3-formylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPhs)4, 0.03
eq), and a base (e.g., K2COs, 2.5 eq).

o Expertise: The choice of catalyst and base is crucial. Pd(PPhs)4 is a common and effective
catalyst. Carbonate bases are frequently used; the base activates the boronic acid by
forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2]

e Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

o Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw
cycles) is essential to remove dissolved oxygen, which can oxidize and deactivate the
Pd(0) catalyst. The presence of water can often accelerate the reaction.

Reaction and Workup:

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its
progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the mixture with water and then brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.
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» Purify the crude product by flash column chromatography on silica gel to yield the desired
biaryl compound.

o Self-Validation: The successful formation of the C-C bond and the purity of the final
product must be confirmed by spectroscopic methods (NMR, MS). The presence of the
formyl and fluoro groups from the boronic acid starting material should be evident in the
final product's spectrum.

Conclusion and Future Outlook

2-Fluoro-3-formylphenylboronic acid is more than just a chemical reagent; it is a testament
to the power of rational molecular design. By positioning a reactive boronic acid alongside a
versatile formyl group and a modulating fluorine atom, it provides a powerful platform for
synthetic innovation. Its utility in constructing the core scaffolds of potential new medicines and
materials ensures its continued importance in research and development.[1][4] As synthetic
methodologies become more sophisticated, the demand for such precisely functionalized, high-
value building blocks will undoubtedly continue to grow, paving the way for future discoveries in
science and technology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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